[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile
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Description
“[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile” is a chemical compound with a complex structure. It is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of these compounds involves a Pd-catalyzed C-N cross-coupling . This method is used to create a variety of structurally diverse indole-containing molecules . The synthesis process is based on the structures of antitubulin molecules .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is related to the structure of 1-benzo [1,3]dioxol-5-yl-indoles . These indoles have a privileged structural motif found in a variety of naturally occurring and synthetic molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex. They involve a Pd-catalyzed C-N cross-coupling . This method is used to create a variety of structurally diverse indole-containing molecules .Mechanism of Action
The mechanism of action of these compounds is related to their activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Future Directions
The future directions for the study of “[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile” and related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . These compounds may serve as a template for this optimization .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-8(10(5-13)6-14)9-2-3-11-12(4-9)16-7-15-11/h2-4H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHLKBOTQLNWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965738 |
Source
|
Record name | [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-14-3 |
Source
|
Record name | [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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